molecular formula C9H11F3N2O2 B15294480 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B15294480
M. Wt: 236.19 g/mol
InChI Key: MMZUZGPWTGBKQV-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the pyrazole ring, as well as an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a trifluoromethyl-substituted 1,3-dicarbonyl compound and isopropyl hydrazine.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole carboxylic acids, while reduction could produce pyrazoline derivatives.

Scientific Research Applications

2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the isopropyl group.

    2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid: Lacks the trifluoromethyl group.

    2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: Has a methyl group instead of an isopropyl group.

Uniqueness

The presence of both the isopropyl and trifluoromethyl groups in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C9H11F3N2O2/c1-5(2)6-3-7(9(10,11)12)13-14(6)4-8(15)16/h3,5H,4H2,1-2H3,(H,15,16)

InChI Key

MMZUZGPWTGBKQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(=O)O)C(F)(F)F

Origin of Product

United States

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